![molecular formula C7H11N3O2 B025068 Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate CAS No. 100187-10-8](/img/structure/B25068.png)
Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate
Overview
Description
Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is a chemical compound with the molecular formula C7H11N3O2 . It is a derivative of 4-Methyl-4H-1,2,4-triazole-3-thiol .
Molecular Structure Analysis
The crystal structure of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate has been studied . The compound crystallizes in the triclinic system with space group P1̄ (no. 2). The unit cell parameters are: a = 5.0843 (3) Å, b = 7.8399 (5) Å, c = 12.361 (1) Å, α = 107.030 (2)°, β = 95.273 (1)°, γ = 103.183 (1)°, and V = 452.0 Å3 .Scientific Research Applications
Crystallography and Structural Analysis
Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate: has been studied for its crystal structure, which is crucial for understanding the compound’s chemical behavior and interactions. The compound crystallizes in a triclinic system with specific cell parameters, which can be useful in the design of new materials with desired properties .
Antimicrobial Agent Development
This compound has shown potential as a precursor in synthesizing derivatives with antimicrobial properties. Research indicates that certain triazole derivatives exhibit good antimicrobial activities, suggesting that this compound could be a valuable starting point for developing new antimicrobial agents .
Cancer Research
In the field of oncology, Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate derivatives have been synthesized and evaluated for their selectivity against cancer cell lines. This research is significant for discovering new therapeutic agents .
Corrosion Inhibition
Triazole derivatives, including those derived from this compound, have been studied for their anticorrosive properties. They can form self-assembled monolayers on metal surfaces, offering protection against corrosion, which is vital in industrial applications .
properties
IUPAC Name |
ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)4-6-8-5(2)9-10-6/h3-4H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAONPPCFYKJZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428897 | |
Record name | Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate | |
CAS RN |
100187-10-8 | |
Record name | Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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